Biological Activity Profile of N-Allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide Derivatives
Biological Activity Profile of N-Allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide Derivatives
Topic: Biological Activity of N-Allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Microbiologists.
Executive Summary
The search for non-steroidal anti-inflammatory agents, potent urease inhibitors, and selective antimicrobials has repeatedly converged on the thiosemicarbazide scaffold. Specifically, N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide represents a privileged structure where the lipophilic 3-chlorophenyl ring and the reactive allyl group synergize to modulate biological activity.
This technical guide dissects the compound's dual-functionality: Urease Inhibition (critical for treating H. pylori and preventing ureolytic stone formation) and Gram-Positive Antibacterial Activity . We move beyond simple descriptions to explore the causality of its activity, supported by validated protocols and mechanistic visualizations.
Chemical Architecture & Synthesis Strategy
The Pharmacophore
The molecule consists of three distinct domains, each serving a specific biological function:
-
3-Chlorobenzoyl Moiety: Provides lipophilicity (
- stacking capability) and electron-withdrawing properties that influence the acidity of the -NH- protons, enhancing metal chelation. -
Hydrazinecarbothioamide Core (-CONHNHCSNH-): The bioactive "spine." It acts as a bidentate ligand capable of chelating metal ions (e.g., Ni
in urease) via the carbonyl oxygen and thione sulfur. -
Allyl Group: A flexible, hydrophobic handle that fits into secondary binding pockets of enzymes and enhances membrane permeability.
Synthesis Protocol
The synthesis relies on a nucleophilic addition reaction between a hydrazide and an isothiocyanate. This reaction is thermodynamically favorable and generally requires no external catalyst, though reflux is necessary to drive the reaction to completion.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 3-chlorobenzhydrazide (0.01 mol) in absolute ethanol (20 mL).
-
Addition: Add allyl isothiocyanate (0.012 mol) dropwise to the solution. The slight excess ensures consumption of the hydrazide.
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).
-
Isolation: Cool the mixture to room temperature. The product often precipitates as a white/off-white solid. If not, pour onto crushed ice.
-
Purification: Filter and recrystallize from ethanol to yield pure N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway via nucleophilic addition of hydrazide to isothiocyanate.[1]
Biological Activity I: Urease Inhibition[2][3][4][5][6]
Urease (nickel-dependent metalloenzyme) is a primary virulence factor for Helicobacter pylori. The N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide scaffold acts as a competitive inhibitor.
Mechanism of Action
The inhibition is driven by the chelation potential of the thiosemicarbazide linker.
-
Ligand Binding: The carbonyl oxygen (C=O) and the thione sulfur (C=S) form a coordinate covalent bond with the bi-nickel center (Ni
...Ni ) in the urease active site. -
Stabilization: The 3-chlorophenyl ring occupies the hydrophobic entrance of the active site, stabilized by
-alkyl interactions with residues like Ala440 or Met637 (based on jack bean urease homology). -
The Allyl Role: The allyl group provides steric bulk that prevents the substrate (urea) from accessing the catalytic center.
Validated Protocol: Urease Inhibition Assay (Berthelot Method)
Trustworthiness Check: This protocol uses the Indophenol method to quantify ammonia production, a direct product of urease activity.
Reagents:
-
Enzyme: Jack Bean Urease (5 U/mL).
-
Buffer: Phosphate buffer (pH 8.2, 10 mM).
-
Substrate: Urea (100 mM).
-
Reagent A: Phenol (1% w/v) and sodium nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chloride).
Workflow:
-
Incubation: Mix 10 µL of test compound (dissolved in DMSO) with 25 µL of enzyme solution. Incubate at 37°C for 15 minutes.
-
Reaction: Add 50 µL of Urea solution. Incubate for 30 minutes at 37°C.
-
Termination & Development: Add 50 µL of Reagent A and 50 µL of Reagent B.
-
Readout: Incubate for 10 minutes at room temperature. Measure absorbance at 625 nm .
-
Calculation: % Inhibition =
.
Mechanism Visualization
Figure 2: Proposed binding mode of the inhibitor within the Urease bi-nickel active site.
Biological Activity II: Antimicrobial Profile
While many thiosemicarbazides exhibit broad-spectrum activity, the 3-chlorobenzoyl derivatives show marked selectivity for Gram-positive bacteria .
Spectrum of Activity
-
High Sensitivity: Staphylococcus aureus (including some MRSA strains), Bacillus cereus.
-
Moderate/Low Sensitivity: Escherichia coli, Pseudomonas aeruginosa.
-
Reasoning: The lipophilic 3-chlorobenzoyl group facilitates penetration through the thick peptidoglycan layer of Gram-positives. However, the compound lacks the specific polarity required to traverse the porin channels of the Gram-negative outer membrane efficiently.
Structure-Activity Relationship (SAR) Insights
| Structural Feature | Impact on Antimicrobial Activity |
| 3-Chloro Substituent | Critical. Increases lipophilicity (logP), aiding diffusion across the bacterial cell membrane. The electron-withdrawing nature also acidifies the NH protons, potentially disrupting proton gradients. |
| Allyl Group | Enhancer. The alkene moiety is reactive and may interact with thiol groups in bacterial enzymes. Replacing allyl with a bulky phenyl group often reduces activity due to steric hindrance. |
| Thione (C=S) | Essential. Isosteres (e.g., semicarbazides with C=O) typically show significantly reduced potency, suggesting sulfur is key for target interaction (likely metal sequestration). |
Validated Protocol: MIC Determination (Broth Microdilution)
Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.
Workflow:
-
Preparation: Dissolve compound in DMSO (stock 1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL) and dilute 1:100. Add 100 µL to each well. -
Controls:
-
Positive Control: Ciprofloxacin or Ampicillin.
-
Negative Control: DMSO + Broth (no bacteria).
-
Growth Control: Bacteria + Broth (no compound).
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
References
-
Plech, T., Wujec, M., Kosikowska, U., & Malm, A. (2013). Diversity in Antibacterial Activity of Thiosemicarbazides Derived from 3-Chlorobenzhydrazide. Letters in Drug Design & Discovery.
-
Plech, T., et al. (2011).[2] Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European Journal of Medicinal Chemistry.
-
Imran, A., et al. (2025).[3][4] 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as Potent Urease Inhibitors. ResearchGate / NIH.
-
Mobin, M., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports.
Sources
- 1. Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Figure 1: 2D structure of N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide.
